![molecular formula C16H13N5O2 B2509804 2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole CAS No. 950254-05-4](/img/structure/B2509804.png)
2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its wide range of biological and pharmacological activities. These activities make 1,3,4-oxadiazoles a privileged structure in drug chemistry, often explored for their potential as antimicrobial agents and in other therapeutic areas .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves the cyclization of carboxylic acid derivatives with hydrazides in the presence of dehydrating agents such as phosphorus oxychloride. Microwave irradiation has been employed to enhance the reaction rates and yields of such cyclizations, as demonstrated in the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles . Additionally, the synthesis of 2-furyl-5-(substituted)-1,3,4-oxadiazoles has been achieved using microwave irradiation of 2-furoic acid and ethanol, followed by hydrazinolysis and treatment with carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution patterns on the ring, particularly at the 2 and 5 positions, are critical for the biological activity of these compounds. The presence of aryl or heteroaryl groups, such as the furyl group, can significantly influence the electronic distribution and steric effects, thereby affecting the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
1,3,4-oxadiazoles can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the chloromethyl group in some 1,3,4-oxadiazole derivatives allows for further chemical modifications, such as nucleophilic substitution reactions, which can be used to synthesize a wide array of biologically active derivatives . The reactivity of these compounds can be further exploited in multicomponent reactions, such as the C–S bond formation and azide–alkyne cyclocondensation, to synthesize novel 1,3,4-oxadiazole derivatives with potential antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds typically exhibit strong antibacterial activities, as seen in the case of 5-[2-(5-nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles, which have shown efficacy against Staphylococcus aureus . The introduction of various substituents can modulate the lipophilicity, electronic properties, and overall molecular geometry, which in turn can affect their solubility, stability, and biological activity .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds containing 1,3,4-oxadiazole, such as 2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole, have been extensively studied for their antibacterial properties. For instance, Tien et al. (2016) synthesized derivatives that showed significant antimicrobial activity against bacteria, mold, and yeast. Similarly, Zhang et al. (2002) reported that most of their synthesized 2-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-1,3,4-oxadiazole derivatives were effective against common bacterial strains like E. coli and S. aureus. Hirao, Kato, and Hirota (1971) also found strong antibacterial activities against Staphylococcus aureus in their study of 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles and related compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016); (Zhang, Qiao, Xu, Zhang, Wang, Mao, & Yu, 2002); (Hirao, Kato, & Hirota, 1971).
Antifungal and Antimicrobial Properties
In addition to antibacterial activity, compounds with the 1,3,4-oxadiazole structure have shown promising antifungal and broader antimicrobial properties. Sindhu et al. (2013) synthesized 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles and evaluated their effectiveness against various bacterial and fungal strains. Their findings indicated notable in vitro antibacterial and antifungal activities (Sindhu, Singh, Khurana, Sharma, & Aneja, 2013).
Catalytic Applications
The 1,3,4-oxadiazole framework is also of interest in the field of catalysis. Bumagin et al. (2018) researched the synthesis of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, including 2-(5-phenylisoxazol-3-yl)-5-(2-(1-((5-(p-tolyl)isoxazol-3-yl)methyl)-1H-1,2,3-triazol-4-yl)ethyl)-1,3,4-oxadiazole, and their use as ligands in palladium(II) complexes. These complexes were highly efficient catalysts for C-C cross-coupling reactions in aqueous media, highlighting the potential of these structures in green chemistry (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).
Structural Characterization and Drug Development
The 1,3,4-oxadiazole derivatives have been structurally characterized for their potential in drug development. Meyer, Joussef, Gallardo, and Bortoluzzi (2003) conducted a study on the structures of two oxadiazole derivatives used as spacers in the synthesis of new potential non-peptide angiotensin receptor antagonists. This research is crucial in understanding the molecular structure and potential pharmaceutical applications of such compounds (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-10-5-7-12(8-6-10)21-11(2)14(17-20-21)16-19-18-15(23-16)13-4-3-9-22-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXVIQMLCMXGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

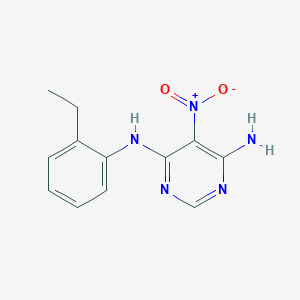
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)
![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)
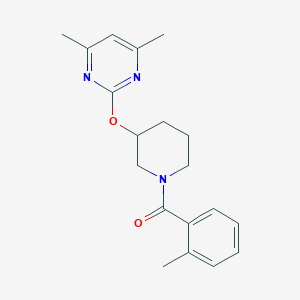
![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)
![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)
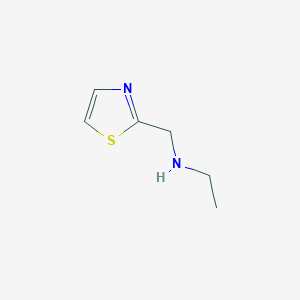
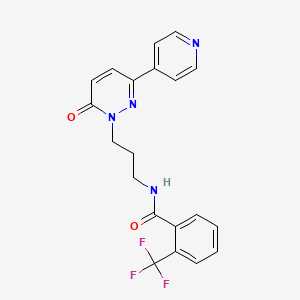
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)
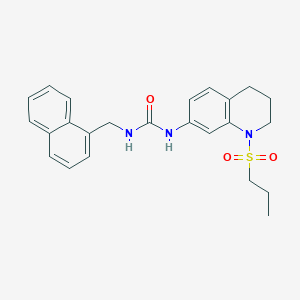
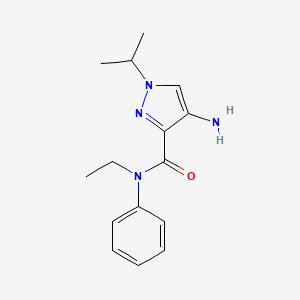
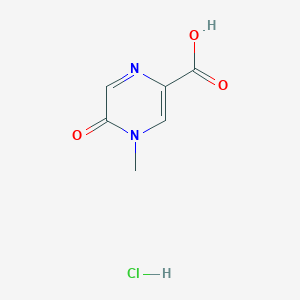
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)
